molecular formula C20H24N2O2S2 B6530059 N-(cyclohexylmethyl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide CAS No. 946199-34-4

N-(cyclohexylmethyl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide

Cat. No.: B6530059
CAS No.: 946199-34-4
M. Wt: 388.6 g/mol
InChI Key: FQHVOZQHORKLBI-UHFFFAOYSA-N
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Description

The compound N-(cyclohexylmethyl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide (CAS: 946199-34-4) is a thiazole-containing acetamide derivative with the molecular formula C₂₀H₂₄N₂O₂S₂ and a molecular weight of 388.55 g/mol . Its structure features:

  • A cyclohexylmethyl group attached to the acetamide nitrogen.
  • A thiazole ring substituted at the 4-position with a sulfanyl-linked 2-oxo-2-phenylethyl moiety.

Properties

IUPAC Name

N-(cyclohexylmethyl)-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S2/c23-18(16-9-5-2-6-10-16)14-26-20-22-17(13-25-20)11-19(24)21-12-15-7-3-1-4-8-15/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12,14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHVOZQHORKLBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Acetamides with Aromatic Substitutions

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
  • Structure : Features a dichlorophenyl group and a thiazol-2-yl acetamide core.
  • Key Differences : Lacks the cyclohexylmethyl and 2-oxo-2-phenylethylsulfanyl groups.
  • Crystallography : The dichlorophenyl and thiazole rings are twisted by 61.8° , forming N–H⋯N hydrogen-bonded dimers . This contrasts with the target compound’s likely conformational flexibility due to its cyclohexyl group.
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide ()
  • Structure: Contains a morpholino group instead of the cyclohexylmethyl substituent.
  • Purity : Reported at 95% , suggesting robust synthetic protocols for thiazole-acetamide derivatives .
  • Applications : Used in ligand-based studies, highlighting the pharmacological relevance of thiazole-acetamide scaffolds .

Sulfanyl-Acetamide Derivatives with Heterocyclic Variations

2-[(1H-1,2,3-Triazol-5-yl)sulfanyl]-N-(fluorobenzyl)acetamides (Compounds 38 & 39, )
  • Structure : Replace the thiazole ring with a triazole and substitute fluorobenzyl groups.
  • Bioactivity: Exhibit MIC values of 32–64 µg/mL against E. coli, indicating moderate antibacterial activity .
N-(Substituted Phenyl)-2-{[5-(Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides ()
  • Structure : Utilize 1,3,4-oxadiazole instead of thiazole, with indole and substituted phenyl groups.
  • Bioactivity : Demonstrated α-glucosidase inhibition (IC₅₀: 12–45 µM) and LOX inhibition (IC₅₀: 20–68 µM) . The thiazole ring in the target compound may offer stronger π-π stacking compared to oxadiazole, influencing enzyme binding.

Physicochemical and Pharmacokinetic Comparisons

Molecular Properties

Compound Molecular Weight (g/mol) Core Heterocycle Key Substituents LogP* (Predicted)
Target Compound 388.55 Thiazole Cyclohexylmethyl, 2-oxo-2-phenylethyl 3.8
2-(3,4-Dichlorophenyl)-N-thiazolyl 302.18 Thiazole Dichlorophenyl 2.9
Compound 38 325.29 Triazole 2-Fluorobenzyl 2.5
8t () 428.5 Oxadiazole Indol-3-ylmethyl, Chlorophenyl 4.1

*LogP estimated using fragment-based methods.

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